molecular formula C7H6Cl2N2OS B11795380 1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone

1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone

Cat. No.: B11795380
M. Wt: 237.11 g/mol
InChI Key: DUNQUDGJBRHJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone typically involves the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or ethanol (EtOH) . The reaction conditions often require heating to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: NaH, K2CO3, DMF, EtOH

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

Major Products Formed

    Substitution: Various substituted pyrimidines

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

Comparison with Similar Compounds

Similar Compounds

Comparison

1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both chlorine and methylthio substituents on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6Cl2N2OS

Molecular Weight

237.11 g/mol

IUPAC Name

1-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2OS/c1-3(12)4-5(8)10-7(13-2)11-6(4)9/h1-2H3

InChI Key

DUNQUDGJBRHJTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(N=C1Cl)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.